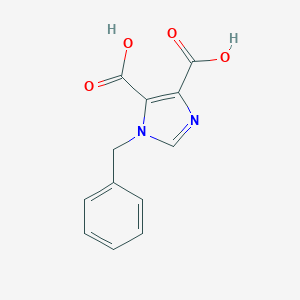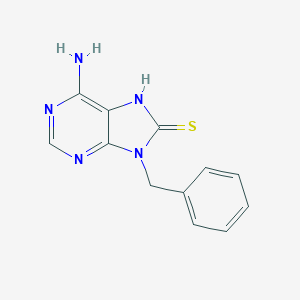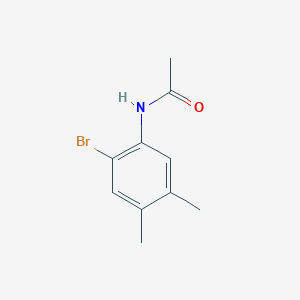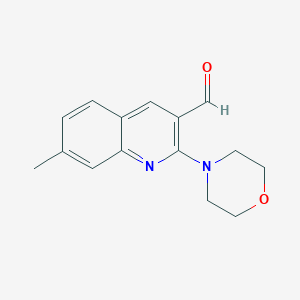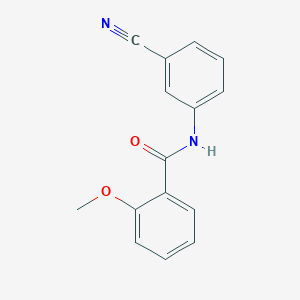
N-(3-cyanophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2-methoxybenzamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research. CM-157 belongs to the class of benzamide derivatives and has been reported to exhibit potent neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of CM-157 is not fully understood. However, it has been proposed that CM-157 may act by modulating the expression of proteins involved in neuroprotection and inflammation. CM-157 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. CM-157 has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Efectos Bioquímicos Y Fisiológicos
CM-157 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. CM-157 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, CM-157 has been reported to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CM-157 in lab experiments is its high potency and specificity. CM-157 has been shown to have a low toxicity profile and does not exhibit any significant adverse effects. However, one of the limitations of using CM-157 is its limited water solubility, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of CM-157. One of the areas of interest is the investigation of the molecular targets of CM-157 and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CM-157. Furthermore, the potential therapeutic effects of CM-157 in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of novel formulations of CM-157 with improved solubility and pharmacokinetic properties is an area of active research.
Conclusion:
In conclusion, CM-157 is a novel compound with potent neuroprotective effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CM-157 have been discussed in this paper. The study of CM-157 has the potential to provide valuable insights into the development of novel therapies for neurological disorders.
Métodos De Síntesis
The synthesis of CM-157 involves the reaction of 3-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a base. The reaction yields CM-157 as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CM-157 has been extensively studied for its neuroprotective effects. It has been shown to improve cognitive function, memory, and learning in animal models. CM-157 has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, CM-157 has been investigated for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Número CAS |
671795-10-1 |
|---|---|
Nombre del producto |
N-(3-cyanophenyl)-2-methoxybenzamide |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(3-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18) |
Clave InChI |
CVOPEVOCOFQFJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



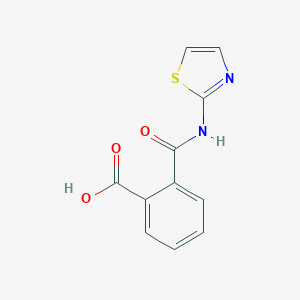
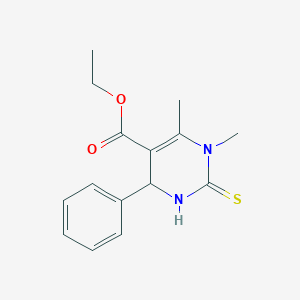
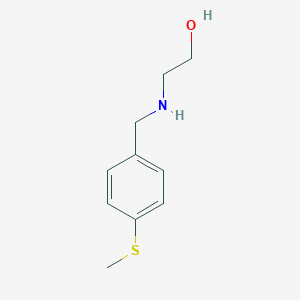
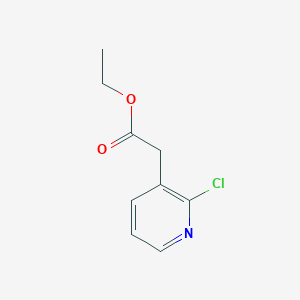
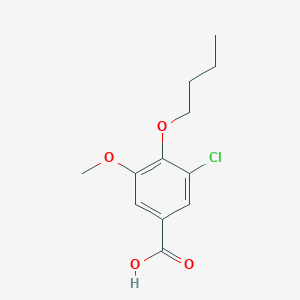
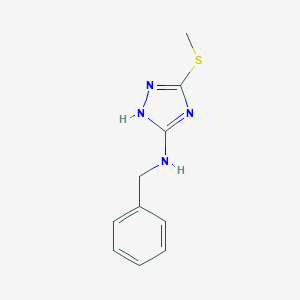
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
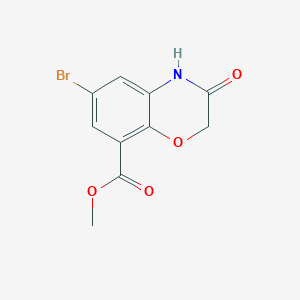
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
